molecular formula C16H13N3O3 B4077157 N-(4-cyanophenyl)-2-(4-nitrophenyl)propanamide

N-(4-cyanophenyl)-2-(4-nitrophenyl)propanamide

Cat. No.: B4077157
M. Wt: 295.29 g/mol
InChI Key: HXLDPWXPMPNRAW-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-(4-nitrophenyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CPP is a small-molecule antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain.

Mechanism of Action

N-(4-cyanophenyl)-2-(4-nitrophenyl)propanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. The binding of this compound to the glycine site prevents the binding of glycine, an endogenous co-agonist of the NMDA receptor, thereby inhibiting the activation of the receptor. This leads to a decrease in the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects:
The inhibition of the NMDA receptor by this compound has been shown to produce a range of biochemical and physiological effects. This compound has been reported to decrease the release of neurotransmitters such as glutamate, dopamine, and serotonin, which are implicated in various neurological and psychiatric disorders. This compound has also been shown to reduce the expression of pro-inflammatory cytokines and oxidative stress markers, which are associated with neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-cyanophenyl)-2-(4-nitrophenyl)propanamide has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound is also readily available and can be synthesized using simple and inexpensive methods. However, this compound has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid unwanted effects.

Future Directions

For research include the development of more selective and potent NMDA receptor antagonists, investigation of the role of the NMDA receptor in various disorders, and the development of new methods for the administration of N-(4-cyanophenyl)-2-(4-nitrophenyl)propanamide.

Scientific Research Applications

N-(4-cyanophenyl)-2-(4-nitrophenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. This compound has been shown to modulate the NMDA receptor activity, which is implicated in the pathophysiology of these disorders. This compound has also been used as a tool in basic neuroscience research to study the role of the NMDA receptor in synaptic plasticity and learning and memory processes.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-11(13-4-8-15(9-5-13)19(21)22)16(20)18-14-6-2-12(10-17)3-7-14/h2-9,11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLDPWXPMPNRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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